1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one

Description

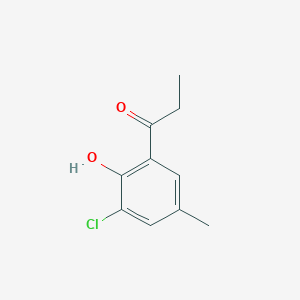

1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one is an aromatic hydroxyketone characterized by a propan-1-one (propionyl) group attached to a substituted phenyl ring. The phenyl ring features a hydroxyl group at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 5-position. This substitution pattern significantly influences its physicochemical properties, including hydrogen bonding capacity, solubility, and crystal packing.

For example, nitration of 2-hydroxy-5-methylpropiophenone with nitric acid in acetic acid yields nitro derivatives, suggesting similar methods could be adapted for the target compound .

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

1-(3-chloro-2-hydroxy-5-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 |

InChI Key |

ZNBNDRPGXRRVPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1)C)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-hydroxy-5-methylbenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent functional group modifications. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-chloro-2-hydroxy-5-methylbenzoic acid.

Reduction: Formation of 1-(3-chloro-2-hydroxy-5-methylphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Properties :

- Hydrogen bonding : The hydroxyl and ketone groups facilitate intermolecular hydrogen bonding, a critical factor in crystallization behavior and melting point .

The following analysis compares 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one with structurally related aromatic hydroxyketones, focusing on substituent effects, chain length, and functional group variations.

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects: Halogen vs. Amino vs. Hydroxyl Groups: Cathinone derivatives like 4-FMC and 4-CDC feature amino groups, enabling hydrogen bonding with biological targets (e.g., neurotransmitter transporters), unlike the hydroxyl group in the target compound .

Ketone Chain Length: Extending the ketone chain from propan-1-one to butan-1-one (e.g., 1-(3-Chloro-2-hydroxy-5-methylphenyl)-1-butanone) reduces melting points due to decreased crystal lattice energy and increased molecular flexibility .

Hydrogen Bonding and Crystallography :

- Compounds with hydroxyl and ketone groups (e.g., the target compound) form robust hydrogen-bonded networks, as demonstrated in Etter’s graph-set analysis. These interactions are critical for predicting crystal packing and solubility .

- Validation tools like PLATON and SHELXL ensure accurate structural determination, though specific data for the target compound is lacking .

Pharmacological Divergence: Cathinone analogs (e.g., 4-CDC, 4-FMC) exhibit stimulant effects due to their aminoalkyl side chains, which are absent in the target compound. This highlights the importance of functional groups in biological activity .

Biological Activity

1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one, also referred to as a chlorinated phenolic compound, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is , with a molecular weight of approximately 198.65 g/mol. The presence of a chlorine atom and a hydroxyl group significantly influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO2 |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 938-45-4 |

Biological Activity

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. The compound was found to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Analgesic Properties

In another study, pain response was measured in rats subjected to formalin-induced pain. The results showed that the compound significantly reduced pain scores compared to the control group, indicating its effectiveness as an analgesic agent.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Cyclooxygenase Inhibition : The compound's structural similarity to known COX inhibitors suggests it may block the enzyme's activity, thereby reducing prostaglandin synthesis.

- Antioxidant Activity : Preliminary studies indicate that it may also exhibit antioxidant properties, which could further contribute to its anti-inflammatory effects by neutralizing free radicals.

Case Studies

Several case studies have been published that illustrate the therapeutic potential of this compound:

Case Study 1: In Vivo Anti-inflammatory Study

In a controlled experiment involving rats, researchers administered varying doses of the compound and measured serum levels of inflammatory mediators. The findings indicated a dose-dependent reduction in inflammation markers, supporting its use as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy in Pain Models

Another study evaluated the analgesic effects using a formalin test model. Rats treated with the compound exhibited significantly lower pain responses compared to untreated controls, showcasing its potential for pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.